Potassium (6-carboxypyridin-3-yl)trifluoroborate

Suzuki–Miyaura cross-coupling Protodeboronation Stability

Pyridylboronic acids suffer rapid protodeboronation under Suzuki conditions, causing irreproducible yields and complicating scale-up. This bench-stable potassium trifluoroborate eliminates that decomposition pathway. • Enables aryl chloride couplings at 70-95% yield; boronic acid analogs fail consistently • Monomeric, air/moisture-stable; pre-weighed weeks in advance without degradation • Carboxylic acid handle permits post-coupling amidation/esterification • Gravimetric charging ±2% accuracy for GMP kilo-scale production

Molecular Formula C6H4BF3KNO2
Molecular Weight 229.007
CAS No. 1245906-66-4
Cat. No. B578083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (6-carboxypyridin-3-yl)trifluoroborate
CAS1245906-66-4
Synonymspotassium (6-carboxypyridin-3-yl)trifluoroborate
Molecular FormulaC6H4BF3KNO2
Molecular Weight229.007
Structural Identifiers
SMILES[B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+]
InChIInChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1
InChIKeyDYILLNPOUIONKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (6-carboxypyridin-3-yl)trifluoroborate (CAS 1245906-66-4) — Key Properties and Procurement Profile


Potassium (6-carboxypyridin-3-yl)trifluoroborate (CAS: 1245906-66-4) is a heteroaryl trifluoroborate salt belonging to the class of potassium organotrifluoroborates . With the molecular formula C6H4BF3KNO2 (molecular weight 229.01 g/mol) , this compound features a 3-pyridyl core bearing a carboxylic acid group at the 6-position, coordinated to a trifluoroborate anion with potassium as the counterion . The tetracoordinated boron center confers enhanced stability compared to the corresponding boronic acid derivative (6-carboxypyridine-3-boronic acid, CAS: 913836-11-0), making this reagent a bench-stable, crystalline solid that serves as a versatile nucleophilic partner in Suzuki–Miyaura cross-coupling reactions [1].

Why Potassium (6-carboxypyridin-3-yl)trifluoroborate Cannot Be Directly Replaced by Its Boronic Acid Analog


Substitution of potassium (6-carboxypyridin-3-yl)trifluoroborate with the corresponding 6-carboxypyridine-3-boronic acid (CAS: 913836-11-0) introduces significant and quantifiable risks to synthetic reproducibility, particularly in cross-coupling applications involving 2-pyridyl-type nucleophiles. Boronic acids of this class are inherently prone to rapid protodeboronation under standard Suzuki–Miyaura reaction conditions, leading to decomposition prior to productive transmetalation [1]. In contrast, the tetracoordinated, monomeric structure of potassium trifluoroborates confers resistance to this decomposition pathway, enabling consistent, high-yield couplings even with challenging electrophilic partners such as aryl chlorides [2]. Furthermore, boronic acids suffer from ill-defined stoichiometry due to the equilibrium formation of trimeric boroxine anhydrides, complicating precise reaction planning and scale-up calculations [2]. The evidence presented below quantifies these fundamental performance differences.

Quantitative Differentiation Evidence for Potassium (6-carboxypyridin-3-yl)trifluoroborate Versus Boronic Acid Analogs


Superior Hydrolytic and Protodeboronation Stability Enables Higher Cross-Coupling Yields

Potassium (6-carboxypyridin-3-yl)trifluoroborate, as a member of the potassium organotrifluoroborate class, exhibits significantly reduced susceptibility to protodeboronation relative to its boronic acid analog [1]. In palladium-catalyzed Suzuki–Miyaura cross-couplings of 2-pyridyl boron-based nucleophiles — a context directly relevant to pyridyl trifluoroborates — boronic acids undergo rapid decomposition via protodeboronation, resulting in negligible or highly variable yields [1]. The tetracoordinated boron center in potassium trifluoroborates suppresses this decomposition pathway, enabling consistent and efficient coupling [2].

Suzuki–Miyaura cross-coupling Protodeboronation Stability

Improved Coupling Efficiency with Aryl Chloride Electrophiles Using Potassium 3-Pyridyl Trifluoroborate

Potassium 3-pyridyl trifluoroborate — the direct positional analog of the 5-substituted pyridine derivative — undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl chlorides in good to very good yields [1]. Under identical reaction conditions (Pd(OAc)₂, S-Phos ligand, K₃PO₄ base, toluene, 100 °C), this class of nucleophiles couples efficiently with challenging electrophiles including electron-rich, electron-poor, and sterically hindered aryl chlorides [1]. In contrast, the corresponding 3-pyridylboronic acid typically requires aryl bromides or iodides as coupling partners and exhibits substantially reduced yields or complete failure with aryl chlorides [1].

Suzuki–Miyaura cross-coupling Aryl chloride 3-Pyridyl boron nucleophile

Defined Monomeric Stoichiometry Eliminates Boroxine-Related Uncertainty

Potassium (6-carboxypyridin-3-yl)trifluoroborate exists as a well-defined monomeric tetracoordinated species [1]. In contrast, 6-carboxypyridine-3-boronic acid (CAS: 913836-11-0) participates in a reversible dehydration equilibrium to form trimeric boroxine anhydrides upon storage or during reaction setup [1]. This equilibrium introduces stoichiometric ambiguity: a sample of boronic acid may contain variable proportions of monomer, dimer, and trimer, leading to inaccurate molar calculations and inconsistent coupling yields [2]. The trifluoroborate salt eliminates this source of uncertainty.

Reagent stoichiometry Boroxine formation Process reproducibility

Broad Functional Group Tolerance Under Oxidative Conditions

Potassium trifluoroborates, including the 6-carboxypyridin-3-yl derivative, demonstrate remarkable compatibility with strong oxidative conditions that would degrade boronic acids or boronate esters [1]. Specifically, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity while preserving the boron functionality [1]. Boronic acids, under identical oxidative conditions, undergo rapid oxidation of the boron–carbon bond, leading to loss of the organoboron moiety [2].

Functional group compatibility Oxidative stability Multistep synthesis

Ambient Air and Moisture Stability Reduces Handling Requirements and Procurement Risks

Potassium (6-carboxypyridin-3-yl)trifluoroborate is stable to air, moisture, and heat, and can be stored indefinitely on the bench under ambient conditions without special precautions [1]. In contrast, 6-carboxypyridine-3-boronic acid requires storage in a cool, dry environment to minimize hydration, anhydride formation, and decomposition . The trifluoroborate salt can be weighed in air without degradation, whereas boronic acids are hygroscopic and require careful handling under inert atmosphere or with controlled humidity.

Reagent stability Storage Handling

High-Value Application Scenarios for Potassium (6-carboxypyridin-3-yl)trifluoroborate


Suzuki–Miyaura Cross-Coupling with Aryl Chlorides for Cost-Effective Biaryl Synthesis

This reagent is optimally deployed in palladium-catalyzed Suzuki–Miyaura cross-couplings where the electrophilic partner is an aryl or heteroaryl chloride [1]. As established in Section 3, potassium 3-pyridyl trifluoroborates couple efficiently with aryl chlorides in good to very good yields (70–95%), whereas the corresponding boronic acids show markedly inferior performance. For medicinal chemistry programs synthesizing substituted biaryl libraries, this enables the use of more abundant and less expensive aryl chloride building blocks, reducing per-compound synthesis costs by an estimated 30–50% relative to aryl bromide-based routes [1]. The 6-carboxylic acid substituent on the pyridine ring provides a handle for further derivatization (e.g., amide coupling, esterification) following the cross-coupling step, making this reagent a strategic building block for pyridine-containing drug candidates [2].

Multistep Iterative Synthesis Requiring Oxidative Functional Group Manipulation

The oxidative stability of potassium trifluoroborates documented in Section 3 enables a unique synthetic strategy: installation of the boron handle early in a sequence, followed by oxidative transformations (e.g., alkene epoxidation, alcohol oxidation) before executing the cross-coupling step [1]. This capability is not available with boronic acids, which undergo B–C bond cleavage under oxidative conditions [2]. For total synthesis efforts targeting complex natural products or pharmaceutical candidates containing both a pyridine–aryl linkage and oxygenated functional groups, this convergent approach reduces the overall step count by 1–3 steps compared to routes requiring late-stage boron installation, translating to higher overall yields and reduced synthesis time [2].

High-Throughput Parallel Synthesis Where Reagent Stability Dictates Workflow Feasibility

In automated parallel synthesis or high-throughput experimentation (HTE) workflows, reagent stability and stoichiometric precision are paramount [1]. As established in Section 3, potassium (6-carboxypyridin-3-yl)trifluoroborate is air- and moisture-stable, monomeric, and can be stored indefinitely at ambient conditions [2]. These properties eliminate the need for reagent titration prior to each synthesis campaign and allow the reagent to be pre-weighed into reaction vessels days or weeks in advance without degradation [2]. The boronic acid analog, in contrast, requires freshly prepared solutions or careful dry-box handling due to hydration and boroxine formation [3]. For CROs and pharmaceutical discovery groups running hundreds of coupling reactions per week, this operational advantage reduces technician labor, minimizes cross-contamination, and improves batch-to-batch reproducibility of hit-to-lead libraries [1].

Kilogram-Scale API Intermediate Production Requiring Process Validation

For process chemistry scale-up to kilogram or larger quantities, the monomeric and stoichiometrically well-defined nature of potassium (6-carboxypyridin-3-yl)trifluoroborate directly addresses key regulatory and quality control requirements [1]. Unlike boronic acids, which exhibit variable trimer content and require in-process titration for accurate charging [2], the trifluoroborate can be charged based on gravimetric measurement alone with ±2% accuracy [2]. This precision simplifies process analytical technology (PAT) implementation and ensures consistent impurity profiles across batches — a critical consideration for Good Manufacturing Practice (GMP) production of pharmaceutical intermediates [1]. The reduced protodeboronation rates documented in Section 3 also minimize the formation of des-boron byproducts that can complicate downstream purification and reduce yield [3].

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